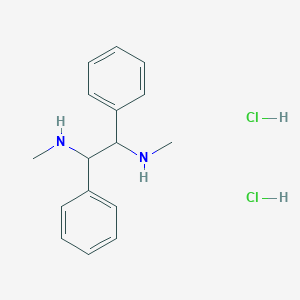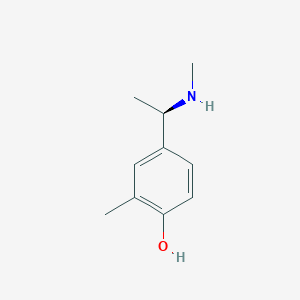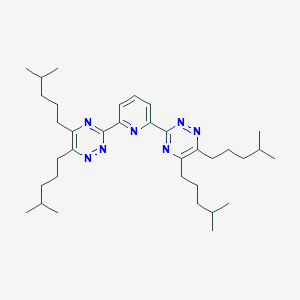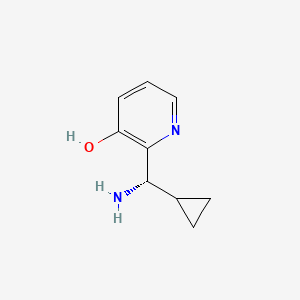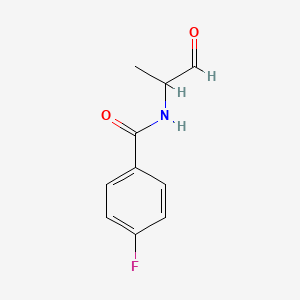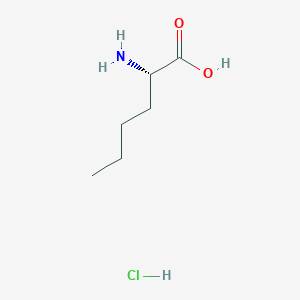![molecular formula C24H17ClSi B12966351 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound that belongs to the class of dibenzosiloles These compounds are characterized by their unique silicon-containing fused ring structures, which impart distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 5,5-diphenyl-5H-dibenzo[b,d]silole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound while maintaining stringent safety and environmental standards.
化学反应分析
Types of Reactions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can lead to the formation of silanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or THF.
Major Products:
Substitution: Formation of substituted dibenzosiloles.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
科学研究应用
1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Investigated for its potential use in bioimaging and biosensing due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of novel therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its reactive chlorine atom and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The silicon atom in the dibenzosilole structure also plays a crucial role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.
9,9-Dimethyl-9H-9-silafluorene: Contains methyl groups instead of phenyl groups, resulting in distinct chemical properties.
3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is unique due to the presence of both chlorine and phenyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C24H17ClSi |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
1-chloro-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17ClSi/c25-21-15-9-17-23-24(21)20-14-7-8-16-22(20)26(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI 键 |
KPGLQBYVIKRWGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si]2(C3=C(C4=CC=CC=C42)C(=CC=C3)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
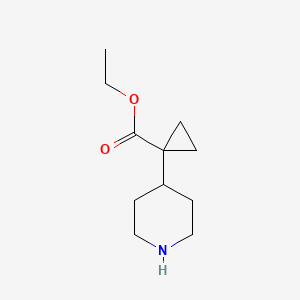
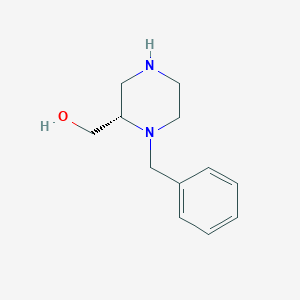

![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
